molecular formula C8H8O6S2 B8039373 (3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate

(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate

Cat. No.: B8039373
M. Wt: 264.3 g/mol
InChI Key: FOPPNAMYVCPYHM-UHFFFAOYSA-N
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Description

(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate: is a chemical compound with a unique structure that includes a benzoxathiol ring and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate typically involves the following steps:

  • Formation of the Benzoxathiol Ring: : The benzoxathiol ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and a sulfur-containing reagent. Common reagents include sulfur dichloride or sulfuryl chloride, and the reaction is often carried out under acidic conditions to facilitate ring closure.

  • Introduction of the Methanesulfonate Group: : The methanesulfonate group is introduced via a sulfonation reaction. This can be achieved by reacting the benzoxathiol intermediate with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key considerations include:

    Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Catalysis: Catalysts may be employed to accelerate the reaction rates and improve selectivity.

    Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to ensure high purity suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives, which may exhibit different chemical and physical properties.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group, altering the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups, enabling the synthesis of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Nucleophiles: Nucleophiles like amines, alcohols, and thiols can participate in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Various substituted benzoxathiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

Medically, this compound has potential as a therapeutic agent. It may be explored for its anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties. Its reactivity allows for the modification of surfaces and the creation of functionalized materials.

Mechanism of Action

The mechanism by which (3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxathiol Derivatives: Compounds with similar benzoxathiol rings but different substituents.

    Methanesulfonate Esters: Compounds with methanesulfonate groups attached to different core structures.

Uniqueness

(3,3-Dioxo-1,3lambda6-benzoxathiol-5-yl) methanesulfonate is unique due to the combination of its benzoxathiol ring and methanesulfonate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(3,3-dioxo-1,3λ6-benzoxathiol-5-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O6S2/c1-15(9,10)14-6-2-3-7-8(4-6)16(11,12)5-13-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPPNAMYVCPYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)OCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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